![molecular formula C22H27N3O6S B4016690 1-[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B4016690.png)
1-[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide
Description
Synthesis Analysis
The synthesis of similar sulfonamide derivatives involves multiple steps, including the coupling of specific phenylsulfonyl chlorides with piperidine under controlled conditions, followed by the introduction of various substituents to improve bioavailability and selectivity for target receptors or enzymes. For instance, the synthesis process can achieve bioavailability by introducing stability toward liver microsomes as a predictor (Fletcher et al., 2002).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques and X-ray diffraction studies to confirm the synthesized compound's structure. For example, compounds with similar structures have been characterized, revealing specific crystalline forms and conformation details (Naveen et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of such compounds includes their ability to undergo various substitution reactions, enabling the synthesis of a wide array of derivatives with potential biological activities. For example, the reactivity towards electrophiles under specific conditions can lead to the formation of O-substituted derivatives with significant bioactivity (Khalid et al., 2013).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior in biological systems. The crystalline structure, as determined by X-ray diffraction, provides insights into the conformation and potential interaction sites of the molecule (Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards specific reagents, and stability under physiological conditions, are critical for the compound's pharmacological profile. Studies involving the synthesis and evaluation of derivatives provide valuable information on the relationship between chemical structure and biological activity, including enzyme inhibition and receptor binding (Khalid et al., 2014).
properties
IUPAC Name |
1-[2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]acetyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S/c1-30-17-8-9-20(31-2)19(14-17)25(32(28,29)18-6-4-3-5-7-18)15-21(26)24-12-10-16(11-13-24)22(23)27/h3-9,14,16H,10-13,15H2,1-2H3,(H2,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDKKBGMGOGDKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)N2CCC(CC2)C(=O)N)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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